Cas no 223734-98-3 (Amlodipine Di-Phthalimide Impurity)
Amlodipine Di-Phthalimide Impurity Chemical and Physical Properties
Names and Identifiers
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- AMlodipine Di-PhthaliMide IMpurity
- 4-(2-Chlorophenyl)-6-[[2-(1,3-dihydro-1,3-dioxo-2h-isoindol-2-yl)ethoxy]methyl]-5-[4-(1,3-dihydro-1,3-dioxo-2h-isoindol-2-yl)-1-oxobutyl]-1,4-dihydro-2-methyl-3-pyridinecarboxylic acid methyl ester
- Amlodipine Di-Phthalimide Impurity
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- Inchi: 1S/C37H32ClN3O8/c1-21-30(37(47)48-2)31(26-14-7-8-15-27(26)38)32(29(42)16-9-17-40-33(43)22-10-3-4-11-23(22)34(40)44)28(39-21)20-49-19-18-41-35(45)24-12-5-6-13-25(24)36(41)46/h3-8,10-15,31,39H,9,16-20H2,1-2H3
- InChI Key: NHVDPQDXBLKGPI-UHFFFAOYSA-N
- SMILES: C1(C)NC(COCCN2C(=O)C3=C(C2=O)C=CC=C3)=C(C(=O)CCCN2C(=O)C3=C(C2=O)C=CC=C3)C(C2=CC=CC=C2Cl)C=1C(OC)=O
Experimental Properties
- Color/Form: No date available
- Density: No date available
- Melting Point: No date available
- Boiling Point: No date available
- Flash Point: No date available
- Vapor Pressure: No date available
Amlodipine Di-Phthalimide Impurity Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Amlodipine Di-Phthalimide Impurity Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A575245-1mg |
Amlodipine Di-Phthalimide Impurity |
223734-98-3 | 1mg |
$ 207.00 | 2023-04-19 | ||
| TRC | A575245-10mg |
Amlodipine Di-Phthalimide Impurity |
223734-98-3 | 10mg |
$ 1642.00 | 2023-04-19 |
Amlodipine Di-Phthalimide Impurity Related Literature
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
Additional information on Amlodipine Di-Phthalimide Impurity
Chemical and Biological Characteristics of Amlodipine Di-Phthalimide Impurity (CAS No. 223734-98-3)
Amlodipine Di-Phthalimide Impurity, identified by the chemical abstracts service number CAS No. 223734-98-3, is a significant compound in the field of pharmaceutical chemistry. This impurity is closely associated with the synthesis and degradation pathways of Amlodipine, a widely prescribed calcium channel blocker used primarily for the treatment of hypertension and angina pectoris. The structural uniqueness of Amlodipine Di-Phthalimide Impurity lies in its di-phthalimide moiety, which contributes to its distinct chemical and biological properties.
The molecular structure of Amlodipine Di-Phthalimide Impurity consists of a central nitrogen-linked diphthalimide group attached to an amlodipine backbone. This configuration imparts specific electronic and steric properties, making it a valuable intermediate in the study of drug metabolism and pharmacokinetics. Recent advancements in analytical chemistry have enabled more precise detection and quantification of this impurity, which is crucial for ensuring the purity and efficacy of pharmaceutical formulations.
In recent years, researchers have been exploring the potential applications of Amlodipine Di-Phthalimide Impurity beyond its role as a byproduct in drug synthesis. Studies have indicated that this compound exhibits notable bioactivity, particularly in modulating cellular calcium signaling pathways. This has sparked interest in its potential as a lead compound for developing novel therapeutic agents targeting cardiovascular diseases. The di-phthalimide group, known for its stability and reactivity, offers a versatile scaffold for chemical modifications aimed at enhancing pharmacological properties.
The synthesis of Amlodipine Di-Phthalimide Impurity involves multi-step organic reactions, typically starting from commercially available precursors such as 2-aminoethylphthalimide and ethyl 4-(2-aminoethyl)benzoate. The process requires careful optimization to minimize side reactions that could lead to the formation of additional impurities. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is commonly employed for the purification and characterization of this compound, ensuring high purity levels suitable for pharmaceutical applications.
From a regulatory perspective, the presence of Amlodipine Di-Phthalimide Impurity in drug formulations must be strictly controlled to meet stringent safety standards. Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established guidelines for the permissible limits of this impurity in pharmaceutical products. Compliance with these guidelines is essential to ensure patient safety and product efficacy.
Recent research has also highlighted the role of Amlodipine Di-Phthalimide Impurity in understanding drug-drug interactions. Studies suggest that this impurity can influence the pharmacokinetic profiles of co-administered drugs by competing for metabolic pathways or binding to specific receptors. This knowledge is crucial for clinicians in optimizing treatment regimens and minimizing potential adverse effects.
The pharmacological activity of Amlodipine Di-Phthalimide Impurity has been further investigated in vitro and in vivo models. Preliminary findings indicate that it may possess vasodilatory effects similar to those observed with Amlodipine, although its efficacy and safety profile remain under extensive evaluation. The di-phthalimide moiety's ability to interact with biological targets such as calcium channels suggests potential therapeutic benefits beyond its role as an impurity.
Advances in computational chemistry have facilitated the design of derivatives of Amlodipine Di-Phthalimide Impurity with enhanced pharmacological properties. Molecular modeling techniques allow researchers to predict how structural modifications will affect bioactivity, enabling rapid screening of novel compounds. This approach holds promise for accelerating the discovery of new cardiovascular drugs with improved efficacy and reduced side effects.
The environmental impact of Amlodipine Di-Phthalimide Impurity during drug production and disposal is another area of concern. Efforts are underway to develop greener synthetic routes that minimize waste generation and reduce environmental contamination. Biocatalytic methods, utilizing enzymes or microbial systems, are being explored as sustainable alternatives to traditional chemical synthesis.
In conclusion, Amlodipine Di-Phthalimide Impurity (CAS No. 223734-98-3) is a multifaceted compound with significant implications in pharmaceutical research and development. Its unique chemical structure, bioactivity, and potential applications make it a subject of intense scientific investigation. As research continues to uncover new insights into its properties and functions, this impurity may emerge as a valuable tool in advancing therapeutic strategies for cardiovascular diseases.
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